The compound "2-(1-Trityl-1H-imidazol-4-yl)-ethylamine" is a derivative of imidazole, which is a heterocyclic compound characterized by a five-membered ring containing two nitrogen atoms. Imidazole derivatives have been extensively studied due to their wide range of biological activities and applications in various fields, including medicinal chemistry. The structural modifications on the imidazole ring can lead to compounds with diverse pharmacological properties.
In the field of medicinal chemistry, imidazole derivatives have been synthesized to combat protozoal infections. A study on 2-{[2-(1H-imidazol-1-yl)ethyl]sulfanyl}-1H-benzimidazole derivatives demonstrated strong antiprotozoal activity against Trichomonas vaginalis, Giardia intestinalis, and Entamoeba histolytica. These compounds exhibited IC50 values in the nanomolar range, surpassing the effectiveness of metronidazole, which is the standard treatment for these infections1. This suggests that imidazole derivatives, including those similar to "2-(1-Trityl-1H-imidazol-4-yl)-ethylamine," could be potent agents in the treatment of protozoal diseases.
In pharmacology, the selective inhibition of alpha 2-adrenoceptors by imidazole derivatives can be leveraged to develop new therapeutic agents for neurological disorders. The compound 1-Ethyl-2-[(1,4-benzodioxan 2-yl)methyl]imidazole's ability to enter the central nervous system due to its lipophilicity makes it a promising candidate for the treatment of depression2. This highlights the potential of imidazole derivatives in creating drugs that can cross the blood-brain barrier and exert their effects within the central nervous system.
The synthesis of 2-(1-Trityl-1H-imidazol-4-yl)-ethylamine can be accomplished through several methods, each with specific technical parameters:
The molecular structure of 2-(1-Trityl-1H-imidazol-4-yl)-ethylamine is characterized by:
The steric effects introduced by the trityl group influence both the physical properties and reactivity of the compound.
2-(1-Trityl-1H-imidazol-4-yl)-ethylamine can undergo various chemical reactions:
The products formed from these reactions depend on specific reagents and conditions used. For example:
The mechanism of action for 2-(1-Trityl-1H-imidazol-4-yl)-ethylamine involves interactions with molecular targets such as enzymes or receptors:
This compound has been noted for its potential as a histamine receptor antagonist, inhibiting histamine release from mast cells .
These properties make it suitable for various applications in organic synthesis and medicinal chemistry.
2-(1-Trityl-1H-imidazol-4-yl)-ethylamine has several scientific applications:
The systematic IUPAC name for this compound is 2-(1-trityl-1H-imidazol-4-yl)ethan-1-amine, reflecting its core structural components: a triphenylmethyl (trityl) group attached to the nitrogen (N1) of an imidazole ring, with a 2-aminoethyl substituent at the C4 position. This nomenclature follows hierarchical substitutive rules, where the trityl group (triphenylmethyl) is designated as a 1-substituent on the imidazole heterocycle, and the ethylamine chain is specified as a C4 substituent [6] [8]. The molecular formula is C₂₄H₂₃N₃, with a molecular weight of 353.47 g/mol. Common synonyms include:
Table 1: Nomenclature and Chemical Identifiers
Property | Value |
---|---|
IUPAC Name | 2-(1-trityl-1H-imidazol-4-yl)ethan-1-amine |
CAS Registry Number | 195053-92-0 |
Molecular Formula | C₂₄H₂₃N₃ |
Molecular Weight | 353.47 g/mol |
Common Synonyms | 1-Tritylhistamine; N(τ)-tritylhistamine |
The compound exhibits distinct geometric features:
The trityl group profoundly influences molecular reactivity through steric shielding:
Table 2: Steric and Electronic Impact of Trityl vs. Smaller N1-Substituents
N1-Substituent | Steric Volume (ų) | Relative SIRT2 Inhibition IC₅₀ (μM) | Effect on Imidazole pKₐ |
---|---|---|---|
Trityl | 240 | 7.5–10.8* | +0.3 vs. unsubstituted |
Methyl | 35 | >100 | -0.1 |
Ethyl | 55 | >100 | -0.2 |
Hydrogen (unsubst.) | 0 | Inactive | Baseline (pKₐ = 7.0) |
*Data source: [3]
This compound belongs to a broader class of trityl-modified bioactive molecules. Key comparisons include:
Trityl Cysteamine (e.g., STCY1): Replaces imidazole with thiol-terminated ethylamine. Shows enhanced SIRT2 inhibition (IC₅₀ = 5.6 μM) due to thiol coordination with catalytic zinc, but reduced metabolic stability [3].
Ethylamine vs. Ester Linkers:Converting the ethylamine to methyl ester (e.g., in trityl histidinate TH-3) reduces SIRT2 inhibition (IC₅₀ > 20 μM). The cationic amine (-NH₃⁺ at physiological pH) forms salt bridges with aspartate/glutamate residues, while esters act as weaker hydrogen-bond acceptors [3].
Fluorescent Analogs:VUF13816-based fluorescent antagonists (e.g., BODIPY-conjugates) attach fluorophores to the ethylamine terminus. These retain high H1-receptor affinity (Kᵢ = 4–6 nM) and enable kinetic binding studies, confirming the ethylamine’s role as a sterically tolerant tether [9].
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7